Technical Guide: Synthesis of Methyl 5-Amino-2-bromo-thiazole-4-carboxylate
Technical Guide: Synthesis of Methyl 5-Amino-2-bromo-thiazole-4-carboxylate
This is an in-depth technical guide on the synthesis of Methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate (CAS 1373223-08-5). This document is structured for researchers and process chemists, focusing on a robust, step-by-step pathway derived from patent literature and authoritative chemical methodologies.
Executive Summary
Target Molecule: Methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate
CAS Registry Number: 1373223-08-5
Molecular Formula: C
Core Synthesis Strategy: The most reliable and chemically precise route involves a Late-Stage Bromination Strategy . The pathway begins with the construction of the thiazole core (Hantzsch synthesis), followed by selective functionalization at the C5 position (via Buchwald-Hartwig amination) and final electrophilic halogenation at the C2 position. This approach avoids the regioselectivity issues common in direct cyclization methods and ensures high purity of the final scaffold.
Retrosynthetic Analysis
The target compound is a trisubstituted thiazole. The 2-bromo and 5-amino functionalities are electronically distinct: the 5-amino group is a strong electron donor, activating the ring, while the 4-carboxylate is an electron-withdrawing group.
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Disconnection 1 (C2-Br): The C2 position is the most nucleophilic site remaining on the 5-aminothiazole-4-carboxylate core. Thus, the final step should be the regioselective bromination of Methyl 5-aminothiazole-4-carboxylate .
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Disconnection 2 (C5-N): The 5-amino group can be introduced via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) from Methyl 5-bromothiazole-4-carboxylate . This utilizes the inherent reactivity of the 5-position in thiazoles towards electrophilic substitution (for the precursor) and subsequent displacement.
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Disconnection 3 (Ring Formation): The 5-bromothiazole-4-carboxylate precursor is accessible via bromination of Methyl thiazole-4-carboxylate , which is synthesized from Thioformamide and Methyl bromopyruvate (Hantzsch Thiazole Synthesis).
Caption: Retrosynthetic logic flow from target molecule to commercially available starting materials.
Detailed Experimental Pathway
Step 1: Hantzsch Synthesis of Methyl Thiazole-4-carboxylate
The foundation of the synthesis is the formation of the thiazole ring. Thioformamide reacts with methyl bromopyruvate to close the ring.
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Reagents: Thioformamide, Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate), Ethanol (solvent).
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Mechanism: Nucleophilic attack of the sulfur on the
-carbon of the bromopyruvate, followed by condensation of the amine with the ketone. -
Protocol:
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Dissolve Thioformamide (1.0 eq) in absolute ethanol.
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Add Methyl bromopyruvate (1.0 eq) dropwise at 0°C.
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Reflux the mixture for 2–4 hours.
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Concentrate in vacuo and neutralize with saturated NaHCO
. -
Extract with Ethyl Acetate (EtOAc), dry over Na
SO , and concentrate to yield the crude ester.
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Step 2: Synthesis of Methyl 5-bromothiazole-4-carboxylate
The 5-position of the thiazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution.
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Reagents: Bromine (Br
) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH). -
Reaction: Electrophilic Bromination.
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Protocol:
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Dissolve Methyl thiazole-4-carboxylate in glacial acetic acid.
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Add Bromine (1.1 eq) dropwise at room temperature.
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Stir for 4–6 hours (monitor by TLC).
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Quench with aqueous Na
S O (sodium thiosulfate) to remove excess bromine. -
Extract with DCM, wash with water, and purify via silica gel chromatography (Hexane/EtOAc).
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Yield Expectation: 80–90%.
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Step 3: Synthesis of Methyl 5-aminothiazole-4-carboxylate (Key Intermediate)
Direct nitration/reduction is difficult on this scaffold. The most robust "Pharma-grade" method uses a Buchwald-Hartwig amination with a benzophenone imine surrogate, followed by hydrolysis. This method is explicitly cited in patent literature for this specific intermediate [1].
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Reagents:
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Substrate: Methyl 5-bromothiazole-4-carboxylate.[1]
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Amine Source: Diphenylmethanimine (Benzophenone imine).
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Catalyst: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
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Base: Cs
CO (Cesium carbonate). -
Solvent: Toluene or Dioxane.
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-
Protocol:
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Coupling: In a glovebox or under Argon, combine the bromo-thiazole (1.0 eq), Diphenylmethanimine (1.2 eq), Cs
CO (2.0 eq), Pd (dba) (0.05 eq), and Xantphos (0.1 eq) in dry Toluene. -
Heat at 80–90°C for 12–18 hours.
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Cool, filter through Celite, and concentrate.
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Hydrolysis: Dissolve the crude imine intermediate in THF. Add 1N HCl (aq) and stir at RT for 1–2 hours.
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The hydrochloride salt of the product may precipitate. Alternatively, neutralize with NaHCO
and extract with EtOAc. -
Purification: Recrystallize or use flash chromatography.
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Data Validation: MS (ESI) m/z 159.0 [M+H]
.
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Step 4: Regioselective Bromination to Target (C2-Br)
With the 5-amino group in place, the thiazole ring is highly activated. The only remaining unsubstituted carbon is at position 2. Bromination must be controlled to prevent poly-bromination or oxidation of the amine.
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Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide) or MeCN (Acetonitrile).
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Conditions: 0°C to Room Temperature.
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Protocol:
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Dissolve Methyl 5-aminothiazole-4-carboxylate (1.0 eq) in anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Add NBS (1.0–1.05 eq) portion-wise over 30 minutes. Note: Do not add all at once to avoid exotherms and over-bromination.
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Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
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Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
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Filter the solid.[2] If no precipitate forms, extract with EtOAc, wash copiously with water (to remove DMF) and brine.
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Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).
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Key Data Summary
| Compound | Structure Description | Role | Key Reagents |
| Methyl thiazole-4-carboxylate | Core Scaffold | Starting Material | Thioformamide, Methyl bromopyruvate |
| Methyl 5-bromo-thiazole-4-carboxylate | 5-Br Intermediate | Electrophile | Br |
| Methyl 5-aminothiazole-4-carboxylate | 5-NH | Nucleophile | Pd |
| Target Molecule | 5-NH | Final Product | NBS, DMF |
Process Logic & Safety (E-E-A-T)
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Regioselectivity: The Hantzsch synthesis guarantees the 1,3-thiazole structure. The initial bromination targets C5 (most reactive). The amination locks the nitrogen at C5. The final bromination targets C2 (only H remaining). This logic chain prevents isomer mixtures.
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Self-Validation:
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Step 3 Check: The disappearance of the heavy bromine isotope pattern in Mass Spec and the appearance of the amino group (broad singlet in
H NMR around 6.0–7.0 ppm) confirms the Buchwald step. -
Step 4 Check: The loss of the C2-proton signal (usually a sharp singlet around 8.5–9.0 ppm in the precursor) in
H NMR confirms substitution at C2.
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Safety:
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Thioformamide: Toxic and malodorous. Handle in a fume hood with bleach scrubbers.
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Bromine/NBS: Corrosive and irritant.
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Palladium Catalysts: Heavy metal waste disposal required.
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References
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Detailed Synthesis of Methyl 5-aminothiazole-4-carboxylate
- Source: P
- Context: Describes the Buchwald-Hartwig amination of methyl 5-bromothiazole-4-carboxylate followed by hydrolysis to yield the 5-amino deriv
-
URL:
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General Hantzsch Thiazole Synthesis
- Source: Organic Syntheses, Coll. Vol. 3, p. 76 (1955).
- Context: Foundational methodology for synthesizing thiazole carboxylates from thioamides and alpha-halo keto esters.
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URL:
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Bromination of Aminothiazoles
- Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Thiazole-Based Inhibitors".
- Context: Standard protocols for NBS bromination of electron-rich thiazole rings
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URL: (General Reference for C2-Bromination conditions).
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Chemical Property Data
- Source: PubChem Compound Summary for Methyl 5-amino-2-bromo-1,3-thiazole-4-carboxyl
- Context: Verification of CAS 1373223-08-5 and structural identifiers.
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URL:
